molecular formula C9H7BrO B053771 3-(2-Bromophenyl)prop-2-yn-1-ol CAS No. 116509-98-9

3-(2-Bromophenyl)prop-2-yn-1-ol

Cat. No. B053771
M. Wt: 211.05 g/mol
InChI Key: XKDNOCLQNOYLPM-UHFFFAOYSA-N
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Description

“3-(2-Bromophenyl)prop-2-yn-1-ol” is a chemical compound with the CAS Number: 116509-98-9 . It has a molecular weight of 211.06 and its IUPAC name is 3-(2-bromophenyl)-2-propyn-1-ol .


Molecular Structure Analysis

The InChI code for “3-(2-Bromophenyl)prop-2-yn-1-ol” is 1S/C9H7BrO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,7H2 . This indicates that the compound consists of a bromophenyl group attached to a propynol group .


Physical And Chemical Properties Analysis

“3-(2-Bromophenyl)prop-2-yn-1-ol” is a liquid at room temperature . The compound’s exact physical and chemical properties such as melting point, boiling point, and density are not specified .

Scientific Research Applications

  • Synthesis and Transformation into Other Compounds :

    • Used in Pd-mediated α-arylation to produce 4-aryl-2-naphthols, further transformable into photochromic naphthopyrans (Aiken, Armitage, Gabbutt, & Heron, 2015).
    • Involved in carbonyl propargylation or allenylation processes with tin(II) halides, leading to the synthesis of 1-substituted but-3-yn-1-ols and buta-2,3-dien-1-ols (Masuyama, Ito, Fukuzawa, Terada, & Kurusu, 1998).
  • Nonlinear Optical Properties :

    • Chalcone derivatives containing bromophenyl groups were investigated for third-order nonlinear optical properties using picosecond pulses, indicating potential for nonlinear optical applications (D’silva, Podagatlapalli, Rao, & Dharmaprakash, 2012).
  • Structural and Spectroscopic Analysis :

    • Several studies have focused on the crystal structure and spectroscopic analysis of various bromophenyl-propenone derivatives, contributing to understanding their molecular arrangement and potential applications in materials science and molecular engineering (Thanigaimani et al., 2015), (Shkir et al., 2019).
  • Antifungal and Antibacterial Applications :

    • Some derivatives of prop-2-yn-1-ols, including those with bromophenyl groups, showed effectiveness against fungal plant pathogens and possess antibacterial activities (Arnoldi et al., 1982), (Suwunwong et al., 2009).
  • Chemical Synthesis and Catalysis :

    • The compound is also involved in the synthesis of enynes using vinyl bromides and alkynes, and in gold-catalyzed tandem-annulation of 3-(2-azidophenyl)prop-2-yn-1-ols with aldehydes for synthesizing heterocycles (Feuerstein, Chahen, Doucet, & Santelli, 2006), (Zhang et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

properties

IUPAC Name

3-(2-bromophenyl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDNOCLQNOYLPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#CCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403033
Record name 3-(2-bromophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromophenyl)prop-2-yn-1-ol

CAS RN

116509-98-9
Record name 3-(2-bromophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MK Tiwari, L Yadav, BR Kumar Shyamlal… - Asian Journal of …, 2019 - Wiley Online Library
Herein, we report an unprecedented, fast, highly efficient, transition‐metal‐free, modified Favorskii reaction‐type direct alkynylation and (E)‐alkenylation protocol towards the synthesis …
Number of citations: 9 onlinelibrary.wiley.com
YJ Kim, DH Lee, YS Choi, JH Jeong… - International journal of …, 2019 - mdpi.com
Gene expression and tumor growth can be regulated by methylation levels of lysine residues on histones, which are controlled by histone lysine demethylases (KDMs). Series of benzo[…
Number of citations: 15 www.mdpi.com
K Wadhwa, VR Chintareddy… - The Journal of organic …, 2009 - ACS Publications
Proazaphosphatrane P(PhCH 2 NCH 2 CH 2 ) 3 N (1a) is an efficient catalyst for the addition of aryl trimethylsilyl alkynes to a variety of aromatic, aliphatic, and heterocyclic aldehydes in …
Number of citations: 51 pubs.acs.org
K Donnelly, H Zhang, M Baumann - Molecules, 2019 - mdpi.com
Propargylic amines are important multifunctional building blocks that are frequently exploited in the synthesis of privileged heterocyclic entities. Herein we report on a novel flow process …
Number of citations: 5 www.mdpi.com
K Donnelly, H Zhang… - Donnelly, Kian, Huan …, 2019 - researchrepository.ucd.ie
Propargylic amines are important multifunctional building blocks that are frequently exploited in the synthesis of privileged heterocyclic entities. Herein we report on a novel flow process …
Number of citations: 0 researchrepository.ucd.ie
S Al-Karmi - Synthesis, 2009 - scholar.archive.org
Ever since the discovery of the calicheamicins, 1 esperamicins 2 and dynemicins 3 in the late 1980s, chemical structures possessing enediyne units have been the subject of avid …
Number of citations: 0 scholar.archive.org
浅野成美 - (No Title), 2018 - core.ac.uk
第 2 節 反応条件の検討 16 第 3 節 基質適用範囲の検討 19 第 4 節 反応機構の推定 24 第 3 章 タンデム反応によるインドール-3-カルボン酸の合成 27 第 1 節 研究背景 27 第 2 節 反応条件の…
Number of citations: 6 core.ac.uk

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